N,N,4-trimethylpyridazin-3-amine
Description
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N,N,4-trimethylpyridazin-3-amine |
InChI |
InChI=1S/C7H11N3/c1-6-4-5-8-9-7(6)10(2)3/h4-5H,1-3H3 |
InChI Key |
SXFMFJYKCLHJAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethylpyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N,N,4-trimethylpyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs with various therapeutic effects.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and polymers .
Mechanism of Action
The mechanism of action of N,N,4-trimethylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound may exert its effects by modulating ion channels or other cellular pathways involved in signal transduction.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural Comparison of Pyridazine and Pyridine Derivatives
Physicochemical Properties
- Lipophilicity : The target compound’s N,N-dimethyl and C4-methyl groups enhance lipophilicity compared to polar substituents (e.g., methoxy in ’s compound) .
- Basicity : The dimethylamine group at C3 likely increases basicity relative to primary amines (e.g., 4-Methyl-3-nitropyridin-2-amine in ), though nitro groups reduce basicity via electron withdrawal .
- Solubility : Piperazinyl substituents () improve aqueous solubility compared to alkyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
